Ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidine core in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophene with ethyl acetoacetate to form the thieno[2,3-d]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the prop-2-enylamino group at the 4-position and the ethyl ester group at the 6-position. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve the desired product.
Chemical Reactions Analysis
Ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enylamino group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
Ethyl 2-amino-4-phenylthieno[2,3-d]pyrimidine-6-carboxylate: This compound has similar structural features but different substituents, leading to variations in biological activity.
Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s reactivity and biological properties.
Propyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate: The longer alkyl chain in the ester group can affect the compound’s solubility and pharmacokinetic properties.
This compound stands out due to its unique combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-6-14-11-9-8(3)10(13(17)18-5-2)19-12(9)16-7-15-11/h4,7H,1,5-6H2,2-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPJZYRMBBEWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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